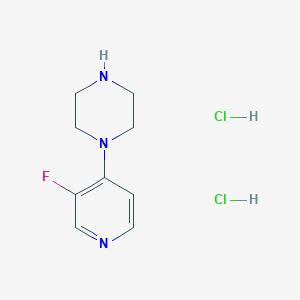

1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(3-fluoropyridin-4-yl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3.2ClH/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJSRXRVHLFIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=NC=C2)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155853-13-5 | |

| Record name | 1-(3-fluoropyridin-4-yl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride typically involves the reaction of 3-fluoropyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form for enhanced stability and solubility .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 3-position of the pyridine ring is susceptible to substitution under nucleophilic conditions. This reactivity is leveraged to introduce diverse functional groups:

Research Findings :

-

Substitution with amines (e.g., benzylamine) under palladium-catalyzed conditions yielded analogues with enhanced serotonin receptor (5-HT₁A) agonism (EC₅₀ = 1.4–373.9 nM) .

-

Methoxy substitution improved metabolic stability in preclinical models .

Piperazine Functionalization

The secondary amines in the piperazine ring undergo alkylation, acylation, and N-oxidation:

Acylation

Alkylation

| Reagents/Conditions | Products | Applications | References |

|---|---|---|---|

| Methyl iodide, K₂CO₃, DMF | N-Methyl-piperazine derivatives | Enhanced dopamine receptor antagonism |

N-Oxidation

| Reagents/Conditions | Products | Impact | References |

|---|---|---|---|

| mCPBA (meta-chloroperbenzoic acid) | Piperazine N-oxide | Altered receptor binding affinity |

Research Findings :

-

Acylation with CDI facilitated scalable synthesis of urea derivatives with Rho kinase inhibition (IC₅₀ < 10 nM) .

-

N-Methylation improved blood-brain barrier penetration in antipsychotic candidates .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed coupling reactions:

Research Findings :

-

Coupling with benzo[b]thiophene yielded compounds with dual 5-HT₁A/D₂ receptor activity (EC₅₀ = 1.4–7.2 nM) .

-

Substituents on the aryl group significantly influenced receptor selectivity (D₃ vs. D₂L) .

Salt Formation and Acid-Base Reactions

The dihydrochloride salt undergoes reversible protonation:

| Conditions | Outcome | Applications | References |

|---|---|---|---|

| NaOH (aqueous) | Free base formation | Solubility adjustment for organic synthesis | |

| HCl gas in ethyl acetate | Re-saltification | Purification and crystallization |

Reduction

| Reagents/Conditions | Products | Key Outcomes | References |

|---|---|---|---|

| H₂, Pd/C catalyst | Dechlorinated pyridine derivatives | Reduced cytotoxicity |

Oxidation

| Reagents/Conditions | Products | Impact | References |

|---|---|---|---|

| KMnO₄, acidic conditions | Pyridine N-oxide | Altered metabolic pathways |

Scientific Research Applications

Pharmacological Applications

1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride has been investigated for several pharmacological activities, including:

- Antidepressant Effects : Research indicates that derivatives of piperazine compounds can exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that similar piperazine derivatives showed significant efficacy in preclinical models of depression .

- Antipsychotic Activity : The compound's structural similarity to known antipsychotics suggests potential use in treating schizophrenia and other psychotic disorders. Studies have shown that piperazine derivatives can act as dopamine receptor antagonists, which are crucial for managing psychotic symptoms .

- Anxiolytic Properties : Some studies suggest that compounds with a piperazine structure may possess anxiolytic properties, potentially acting on GABAergic systems. This application is particularly relevant for developing new anxiolytic medications .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound have yielded promising results against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Strong inhibition |

| Escherichia coli | 64 µg/mL | Moderate inhibition |

| Pseudomonas aeruginosa | 128 µg/mL | Weak inhibition |

These findings indicate the potential for developing new antimicrobial agents based on this compound .

Anticancer Properties

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may exhibit cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

| HCT116 (Colon) | 25 | Inhibition of proliferation |

The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression, positioning this compound as a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds similar to this compound. For instance:

- A study published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives with halogen substitutions exhibited enhanced biological activities compared to their non-halogenated counterparts. This supports the notion that structural modifications can significantly impact biological efficacy .

- Ongoing research aims to elucidate the specific molecular mechanisms involved in the compound's interactions with cellular pathways related to cancer proliferation and microbial resistance. Understanding these mechanisms is crucial for optimizing the therapeutic potential of piperazine derivatives .

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The fluoropyridine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and biological differences between 1-(3-fluoropyridin-4-yl)piperazine dihydrochloride and related compounds:

Key Comparative Insights

Fluorine Position Effects :

- The 3-fluoro isomer (target compound) exhibits stronger electronic effects on the pyridine ring, enhancing binding to aromatic receptor pockets (e.g., sigma-1), whereas the 2-fluoro isomer () may disrupt π-π stacking due to steric hindrance .

- Trimetazidine ’s trimethoxybenzyl group increases lipophilicity, favoring cardiovascular applications over CNS targeting .

Receptor Selectivity :

- 1-(m-Trifluoromethylphenyl)piperazine shows high 5-HT₁B selectivity (65-fold), while fluoropyridinyl analogues may prefer sigma-1 or 5-HT₁A subtypes due to polar interactions with the fluorine atom .

- SA4503 ’s dual phenethyl and phenylpropyl groups enhance sigma-1 affinity, contrasting with the simpler fluoropyridinyl scaffold of the target compound .

Therapeutic Applications :

Safety Profiles :

- Piperazine dihydrochloride derivatives (e.g., the target compound) may form mutagenic N-nitroso compounds when exposed to nitrites, a concern less prominent in bulkier analogues like SA4503 .

Biological Activity

1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is a piperazine derivative featuring a fluorinated pyridine moiety. The molecular formula is C10H12Cl2F N3, with a molecular weight of approximately 252.13 g/mol. The presence of the fluorine atom in the pyridine ring enhances the compound's lipophilicity, which may influence its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that compounds with similar piperazine structures often act as antagonists or agonists at histamine and sigma receptors, which are implicated in pain modulation and other neurological functions .

Key Receptors Involved:

- Histamine H3 Receptor : This receptor plays a role in modulating neurotransmitter release. Compounds targeting this receptor have shown potential in treating conditions like obesity and cognitive disorders.

- Sigma Receptors : These receptors are involved in various physiological processes, including pain perception and neuroprotection. Antagonism at sigma receptors has been linked to enhanced analgesic effects .

Pharmacological Effects

This compound has been investigated for several pharmacological effects:

- Antinociceptive Activity : Studies have shown that this compound exhibits significant antinociceptive effects in animal models, suggesting its potential use in pain management therapies .

- Neurotransmitter Modulation : The compound influences dopamine and norepinephrine levels in the brain, with studies indicating that it can transiently increase dopamine content in specific brain regions .

In Vivo Studies

Several studies have explored the in vivo effects of this compound:

- Dopamine Modulation : In rat models, administration of the compound at varying doses resulted in dose-dependent changes in dopamine levels, highlighting its potential role in modulating dopaminergic signaling .

- Pain Models : Research involving pain models demonstrated that this compound effectively reduced pain responses, suggesting its utility as an analgesic agent .

Comparative Studies

A comparative analysis of piperazine derivatives has revealed that those containing the 4-(pyridin-4-yl)piperazin-1-yl core demonstrate varying affinities towards sigma receptors compared to other structural analogs. This highlights the importance of structural modifications in enhancing biological activity .

Data Tables

| Study | Effect Observed | Dosage (mg/kg) | Outcome |

|---|---|---|---|

| Study A | Increase in dopamine | 50 - 250 | Transient increase followed by decrease |

| Study B | Antinociceptive effect | 100 | Significant reduction in pain response |

| Study C | Neurotransmitter modulation | 10 - 100 | Altered norepinephrine levels |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often prepared using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) in anhydrous solvents (e.g., THF). Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl gas or aqueous HCl .

- Key Considerations : Monitor reaction progress using TLC or LC-MS. Purification typically involves reversed-phase chromatography (e.g., acetonitrile/water with 0.1% TFA) to isolate the dihydrochloride salt .

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR Spectroscopy : and NMR (e.g., in DMSO-) confirm structural integrity, with fluoropyridine protons appearing as distinct doublets (δ ~8.2–8.5 ppm) and piperazine signals in the δ 3.0–4.0 ppm range .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for : 278.04 g/mol) using electrospray ionization (ESI) in positive mode .

- Elemental Analysis : Verify Cl content to confirm dihydrochloride formation .

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : Highly soluble in polar solvents (e.g., water, DMSO, methanol) due to its ionic dihydrochloride form. Avoid hydrophobic solvents like hexane .

- Stability : Store in airtight containers at 2–8°C under anhydrous conditions. Degradation risks include hydrolysis at extreme pH or prolonged exposure to moisture .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

- Strategy :

- Temperature Control : Heating at 50–70°C during coupling steps improves reaction kinetics (e.g., 44% yield achieved for a related piperazine-thiourea derivative) .

- Catalyst Screening : Test alternative catalysts (e.g., Pd/C for hydrogenation) or microwave-assisted synthesis to reduce reaction time .

- Troubleshooting : Low yields may arise from steric hindrance at the fluoropyridine ring; consider substituting with electron-withdrawing groups to enhance reactivity .

Q. How should conflicting data on receptor binding affinities be resolved?

- Case Study : Fluoropyridinyl-piperazine derivatives often exhibit mixed activity at serotonin (5-HT) and dopamine receptors. To resolve discrepancies:

- Assay Standardization : Use radioligand binding assays (e.g., -ketanserin for 5-HT) under consistent buffer conditions (pH 7.4, 25°C) .

- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes and validate with site-directed mutagenesis .

Q. What metabolic pathways are predicted for this compound?

- In Silico Analysis : Tools like SwissADME predict CYP450-mediated oxidation (CYP2D6, CYP3A4) as the primary metabolism route. The fluoropyridine moiety may resist degradation, leading to potential accumulation in hepatic tissues .

- Experimental Validation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Monitor for N-dealkylation or piperazine ring oxidation .

Q. How do environmental factors (e.g., pH) influence its stability in biological assays?

- Findings : Stability decreases at pH >8 due to deprotonation of the piperazine ring, reducing solubility. In contrast, acidic conditions (pH 3–6) preserve the dihydrochloride form but may promote hydrolysis over time .

- Recommendation : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro studies and include stability controls at multiple timepoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.